Cas no 1433497-80-3 (1-(3-Bromo-5-tert-butylphenyl)ethanol)

1-(3-Bromo-5-tert-butylphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 1-(3-Bromo-5-(t-butyl)phenyl)ethanol
- 1433497-80-3
- JWRMRXYULMDKTK-UHFFFAOYSA-N
- 1-(3-Bromo-5-tert-butylphenyl)ethanol
- SCHEMBL14918336
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- インチ: 1S/C12H17BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-8,14H,1-4H3
- InChIKey: JWRMRXYULMDKTK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)O)C=C(C=1)C(C)(C)C
計算された属性
- 精确分子量: 256.04628g/mol
- 同位素质量: 256.04628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.8
1-(3-Bromo-5-tert-butylphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606029-250mg |
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |
1433497-80-3 | 250mg |
€337.70 | 2024-07-19 | ||
abcr | AB606029-1g |
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |
1433497-80-3 | 1g |
€623.50 | 2024-07-19 | ||
abcr | AB606029-5g |
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; . |
1433497-80-3 | 5g |
€2092.30 | 2024-07-19 |
1-(3-Bromo-5-tert-butylphenyl)ethanol 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1-(3-Bromo-5-tert-butylphenyl)ethanolに関する追加情報
Comprehensive Overview of 1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3): Properties, Applications, and Industry Insights
1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. This brominated aromatic alcohol features a unique molecular structure, combining a tert-butyl group and a hydroxyl functional group on a benzene ring, which makes it valuable for synthetic applications. Researchers frequently search for "synthesis of 1-(3-Bromo-5-tert-butylphenyl)ethanol" or "CAS 1433497-80-3 applications," reflecting its growing relevance in advanced chemical processes.
The compound's molecular formula C12H17BrO and molecular weight 257.17 g/mol position it as a versatile intermediate in organic synthesis. Its bromo-substituted phenyl ring enables cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating complex molecules. Recent trends in "green chemistry alternatives for brominated compounds" highlight the industry's focus on sustainable synthesis methods, making 1-(3-Bromo-5-tert-butylphenyl)ethanol a subject of innovation in catalytic reduction and solvent-free reactions.
In pharmaceutical research, this compound is explored for its potential as a chiral building block in drug development. Queries like "1-(3-Bromo-5-tert-butylphenyl)ethanol in asymmetric synthesis" underscore its role in producing enantiomerically pure substances. The tert-butyl group enhances steric hindrance, which can improve selectivity in catalytic transformations—a topic frequently discussed in forums on "steric effects in organic synthesis."
From a commercial perspective, suppliers often list CAS 1433497-80-3 under "high-purity chemical intermediates," catering to labs requiring stringent quality standards. Analytical techniques like HPLC and NMR are critical for verifying its purity, as noted in searches for "analytical methods for brominated aromatics." Storage recommendations typically emphasize protection from light and moisture, aligning with best practices for halogenated compounds.
Emerging discussions on "bioactive brominated derivatives" and "scalable synthesis routes" further highlight the compound's potential. Its compatibility with palladium-catalyzed reactions makes it a candidate for constructing pharmacophores in oncology and CNS drug candidates. Researchers also investigate its derivatization into ether or ester analogs, expanding utility in material science.
In summary, 1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3) bridges multiple disciplines—from medicinal chemistry to advanced catalysis. Its structural features align with current demands for tailored synthetic intermediates, while industry queries reflect a need for scalable and sustainable production methods. As innovation continues, this compound is poised to play a pivotal role in next-generation chemical solutions.
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